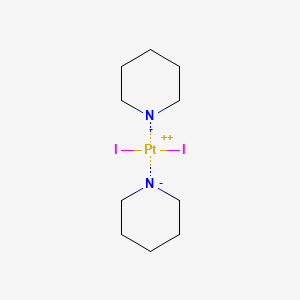
diiodoplatinum(2+);piperidin-1-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diiodoplatinum(2+);piperidin-1-ide is a coordination compound that features a platinum center coordinated with two iodine atoms and a piperidine ligand. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and catalysis. The presence of the platinum center allows for unique reactivity and interactions, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diiodoplatinum(2+);piperidin-1-ide typically involves the reaction of a platinum(II) precursor with iodine and piperidine. One common method is to start with platinum(II) chloride, which is reacted with iodine in the presence of piperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
化学反应分析
Types of Reactions
Diiodoplatinum(2+);piperidin-1-ide undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: The iodine ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand substitution reactions often require the use of coordinating solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state species. Substitution reactions result in the formation of new coordination compounds with different ligands .
科学研究应用
Diiodoplatinum(2+);piperidin-1-ide has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential as an anticancer agent due to the cytotoxic properties of platinum compounds.
Medicine: Explored for use in chemotherapy, particularly in the treatment of cancers resistant to other platinum-based drugs.
作用机制
The mechanism of action of diiodoplatinum(2+);piperidin-1-ide involves the interaction of the platinum center with biological molecules. In medicinal applications, the compound can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The piperidine ligand may also play a role in modulating the reactivity and selectivity of the compound .
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with similar DNA-binding properties.
Carboplatin: Another platinum-based chemotherapy agent with a different ligand structure, offering reduced side effects compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer, known for its effectiveness against cisplatin-resistant tumors.
Uniqueness
Diiodoplatinum(2+);piperidin-1-ide is unique due to the presence of the piperidine ligand, which can influence the compound’s reactivity and biological activity. This ligand may enhance the compound’s solubility, stability, and selectivity, making it a promising candidate for further research and development.
属性
CAS 编号 |
15227-44-8 |
|---|---|
分子式 |
C10H20I2N2Pt |
分子量 |
617.17 g/mol |
IUPAC 名称 |
diiodoplatinum(2+);piperidin-1-ide |
InChI |
InChI=1S/2C5H10N.2HI.Pt/c2*1-2-4-6-5-3-1;;;/h2*1-5H2;2*1H;/q2*-1;;;+4/p-2 |
InChI 键 |
WBDPKHXERJXBLW-UHFFFAOYSA-L |
规范 SMILES |
C1CC[N-]CC1.C1CC[N-]CC1.I[Pt+2]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


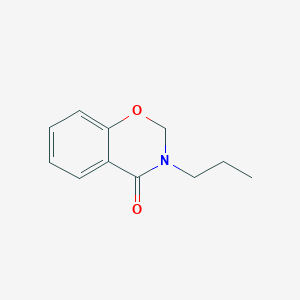
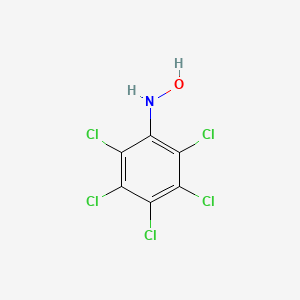
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)




![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)
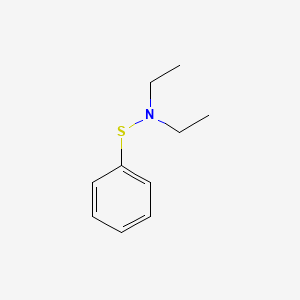

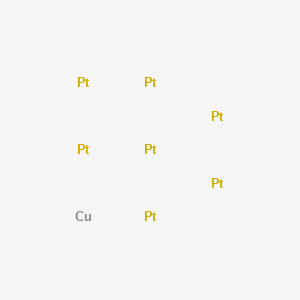
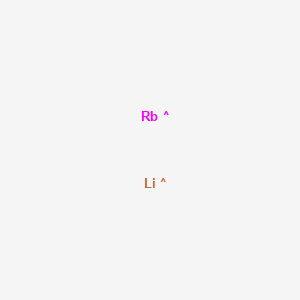
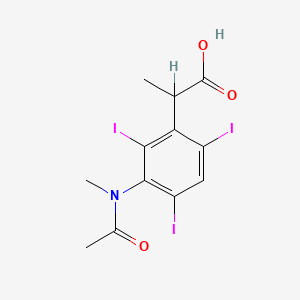
![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)
